molecular formula C14H17N3O3S B5365840 N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5365840
M. Wt: 307.37 g/mol
InChI Key: IGDLFBMSKBWHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as MPOTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPOTA is a thioacetamide derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound also interacts with various cellular targets, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that can be studied in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its potential therapeutic applications. Additionally, the identification of specific cellular targets and signaling pathways that are modulated by this compound could lead to the development of more targeted therapies for various diseases.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 4-methoxybenzoyl chloride with 5-propyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroacetate to afford this compound. The yield of this compound can be improved by using different solvents, reaction times, and temperatures.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. Furthermore, this compound has been found to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-4-13-16-17-14(20-13)21-9-12(18)15-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLFBMSKBWHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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